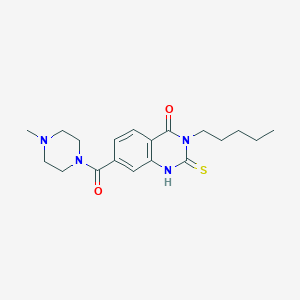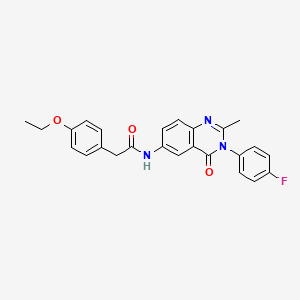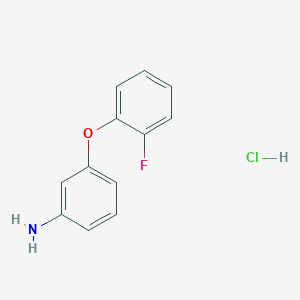
7-(4-methylpiperazine-1-carbonyl)-3-pentyl-2-sulfanylidene-1H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Methylpiperazine-1-carbonyl chloride” is a chemical compound used in research and development . It’s not intended for medicinal or household use .
Synthesis Analysis
The synthesis of “4-Methylpiperazine-1-carbonyl chloride” can be achieved from 1-methylpiperazine by reacting with phosgene .Molecular Structure Analysis
The molecular formula of “4-Methylpiperazine-1-carbonyl chloride” is C6H11ClN2O . The molecular weight is 162.62 .Physical And Chemical Properties Analysis
“4-Methylpiperazine-1-carbonyl chloride” has a melting point of 225-228 °C, a boiling point of 278-279 °C, and a density of 1.200 g/mL at 25 °C . It’s a liquid at room temperature and can be colorless to brown .Applications De Recherche Scientifique
Antihypertensive and Alpha 1-Adrenoceptor Antagonist Properties
A study by Chern et al. (1993) synthesized derivatives of 2,3-dihydroimidazo[1,2-c]quinazoline as alpha 1-adrenoceptor antagonists and evaluated their antihypertensive properties. These compounds, including structural analogues of 7-(4-methylpiperazine-1-carbonyl)-3-pentyl-2-sulfanylidene-1H-quinazolin-4-one, showed high binding affinity for alpha 1-adrenoceptors, with significant activity against hypertension in vivo. The research highlighted the potential of these compounds as antihypertensive agents, with specific derivatives demonstrating efficacy similar to existing treatments (Chern et al., 1993).
Anticancer Activity
Noolvi and Patel (2013) reported on the synthesis, optimization, and evaluation of 2,3,7-trisubstituted quinazoline derivatives for their anticancer activity. This study explored the inhibition of EGFR-tyrosine kinase as a strategy for antitumor therapy. Among the synthesized compounds, specific derivatives showed remarkable activity against CNS cancer cell lines, highlighting the therapeutic potential of quinazoline derivatives in cancer treatment (Noolvi & Patel, 2013).
Antimicrobial and Antifungal Agents
Patel et al. (2012) developed thiazolidinone derivatives with a focus on antimicrobial activity. This research included the synthesis of compounds with the quinazolinone structure, which were evaluated against various bacterial and fungal strains. The study provides insights into the utility of quinazolinone derivatives as potential antimicrobial and antifungal agents (Patel, Kumari, & Patel, 2012).
Histamine H4 Receptor Inverse Agonists
Smits et al. (2010) focused on the development of quinazoline sulfonamides as potent human histamine H4 receptor inverse agonists. These compounds were identified to have excellent H4 receptor affinity and were shown to possess anti-inflammatory properties in vivo. This research underscores the potential of quinazoline derivatives in treating inflammatory conditions by targeting the H4 receptor (Smits et al., 2010).
Safety And Hazards
Propriétés
IUPAC Name |
7-(4-methylpiperazine-1-carbonyl)-3-pentyl-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2S/c1-3-4-5-8-23-18(25)15-7-6-14(13-16(15)20-19(23)26)17(24)22-11-9-21(2)10-12-22/h6-7,13H,3-5,8-12H2,1-2H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXHSUZCFXYAKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C)NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-methylpiperazine-1-carbonyl)-3-pentyl-2-sulfanylidene-1H-quinazolin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(2H-1,3-benzodioxol-5-yl)-3-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)urea](/img/structure/B2977219.png)



![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methyl-4-propoxybenzenesulfonamide](/img/structure/B2977225.png)
![N-[(5-Fluoro-3-methyl-1-benzofuran-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2977226.png)


![1-[2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-3-(2-methoxyethyl)urea](/img/structure/B2977231.png)